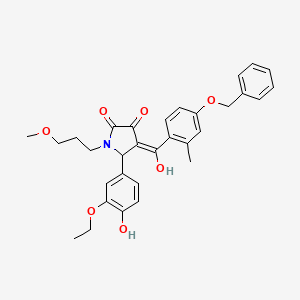
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C31H33NO7 and its molecular weight is 531.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one , with CAS number 488841-73-2, belongs to a class of synthetic organic compounds characterized by complex structures that often exhibit diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C33H36N2O7 with a molar mass of approximately 572.65 g/mol . The structure features multiple functional groups, including benzyloxy and hydroxyphenyl moieties, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C33H36N2O7 |
| Molar Mass | 572.65 g/mol |
| CAS Number | 488841-73-2 |
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anti-inflammatory and antimicrobial agent.
Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory mediators. For instance, certain benzyloxy-substituted compounds have demonstrated the ability to inhibit leukotriene synthesis, which is crucial in inflammatory responses . The presence of hydroxyl groups may enhance its ability to modulate inflammatory pathways through antioxidant mechanisms.
While specific mechanisms for this compound remain under-researched, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of enzymes involved in inflammation and microbial resistance.
- Cellular Interaction : Compounds with similar structures have been shown to interact with cellular membranes and penetrate cells effectively, potentially leading to altered cellular signaling pathways.
Case Studies and Research Findings
- Antimycobacterial Evaluation : A series of benzyloxy-substituted quinolines were synthesized and tested against M. tuberculosis, revealing promising results with MIC values ranging from 2.7 to 6.4 µM for certain derivatives . This highlights the potential for further exploration into the biological activity of structurally related compounds.
- Selectivity Studies : In vitro studies have indicated that some derivatives exhibit selective toxicity towards bacterial cells without significantly affecting mammalian cell viability (e.g., Vero and HepG2 cells) . This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human cells.
特性
CAS番号 |
488731-98-2 |
|---|---|
分子式 |
C31H33NO7 |
分子量 |
531.6 g/mol |
IUPAC名 |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H33NO7/c1-4-38-26-18-22(11-14-25(26)33)28-27(30(35)31(36)32(28)15-8-16-37-3)29(34)24-13-12-23(17-20(24)2)39-19-21-9-6-5-7-10-21/h5-7,9-14,17-18,28,33-34H,4,8,15-16,19H2,1-3H3/b29-27+ |
InChIキー |
SVDAINOTKAMSHN-ORIPQNMZSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCOC)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















